1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopentyl group at the N1 position, a methyl group at C3, and a carboxylic acid moiety at C4. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and analgesic properties .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) |
InChI Key |
YYGCNPJOBYKGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole compound .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized for higher yields and cost-effectiveness. This often involves the use of phase-transfer catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-carboxylic acid position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-4-carboxylic acid derivatives exhibit variations in substituents at the N1, C3, and C4 positions, which critically impact their chemical and biological properties. Below is a comparative analysis of structurally related compounds:
Substituent Effects at the N1 Position
- 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The 4-cyanobenzyl group introduces both aromaticity and polarity due to the electron-withdrawing cyano group, which may influence receptor binding or solubility .
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : The benzoyl group (electron-withdrawing) at N1 and phenyl at C3 contribute to significant antioxidant and anti-inflammatory activities, as demonstrated in vitro .
Substituent Effects at the C3 Position
- 1-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid : The methyl group at C3 is a simple alkyl substituent, offering steric stability without significant electronic effects.
- 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid : Similar methyl substitution at C3 but with a cyclobutylmethyl group at N1, which may reduce steric hindrance compared to cyclopentyl .
Carboxylic Acid Functionality at C4
The carboxylic acid group at C4 is a common feature in bioactive pyrazoles, enabling hydrogen bonding with target proteins. For example:
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives showed reduced activity compared to their carboxylic acid counterparts, highlighting the importance of the acid moiety for bioactivity .
- 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters demonstrated analgesic and anti-inflammatory activities, with the ester form acting as a prodrug that hydrolyzes to the active carboxylic acid .
Physicochemical and Pharmacological Data Comparison
Table 1: Key Properties of Selected Pyrazole-4-Carboxylic Acid Derivatives
Biological Activity
1-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, contributing to its unique chemical properties. Research has indicated that it may exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing processes such as:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The compound may also modulate receptor activity, affecting cellular signaling pathways and gene expression.
Antimicrobial Activity
Preliminary studies have shown that 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties. It has been tested against various pathogens, demonstrating moderate activity against both bacteria and fungi.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 250 | 500 |
| Escherichia coli | 250 | 500 |
| Candida albicans | 250 | 500 |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNFα and IL-17, which are crucial mediators in inflammatory responses.
| Cytokine | IC50 (µM) |
|---|---|
| TNFα | 0.023 |
| IL-17 | 0.033 |
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid on cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The compound demonstrated significant inhibition of COX-2 with an IC50 value of , indicating its potential use in managing pain and inflammation.
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid with various biological targets. These studies suggest that the compound fits well into the active site of specific enzymes, supporting its role as a competitive inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
